Product packaging for 2-Nitrofluoranthene(Cat. No.:CAS No. 13177-29-2)

2-Nitrofluoranthene

Cat. No.: B081861
CAS No.: 13177-29-2
M. Wt: 247.25 g/mol
InChI Key: VBCBFNMZBHKVQN-UHFFFAOYSA-N
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Description

2-Nitrofluoranthene (CAS 13177-29-2) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in environmental and atmospheric science research. Unlike many nitro-PAHs that are emitted directly from combustion sources, this compound is primarily formed in the atmosphere through heterogeneous photochemical reactions of gaseous fluoranthene with nitrogen dioxide (NO2) on the surface of oxide particles and organic aerosols . This secondary formation pathway makes it a critical marker compound for studying atmospheric transformation processes . Its ubiquitous occurrence in ambient air particulate matter across diverse locations has been well-documented, making it a subject of studies on air pollution and source-receptor transport . Researchers utilize this compound to model and understand the formation and decay of nitro-PAHs in the troposphere . This compound is supplied as a high-purity neat solid for use as an analytical reference standard. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9NO2 B081861 2-Nitrofluoranthene CAS No. 13177-29-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitrofluoranthene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCBFNMZBHKVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075071
Record name Fluoranthene, 2-nitro-
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Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13177-29-2, 77468-36-1
Record name 2-Nitrofluoranthene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13177-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitrofluoranthene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoranthene, 2-nitro-
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Record name 2-NITROFLUORANTHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Origins and Formation Mechanisms of 2 Nitrofluoranthene

Distinguishing Primary Emissions versus Secondary Atmospheric Formation

Scientific evidence strongly indicates that 2-nitrofluoranthene is a secondary pollutant, formed through atmospheric reactions, with its direct emission from primary sources being either absent or negligible.

Absence or Minor Presence in Primary Combustion Sources

Studies of various combustion emissions have shown that this compound is not a significant component of primary emissions. For instance, it is not found or is present in only minor quantities in road and marine diesel emissions. nih.gov In diesel exhaust, other isomers like 3-nitrofluoranthene (B1196665) and 1-nitropyrene (B107360) are the more commonly identified nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). nih.govaphapublications.orgepa.gov The ratio of this compound to its isomer, 3-nitrofluoranthene, in diesel emissions is typically very low, often less than or equal to 0.05. nih.gov Similarly, significant emissions of this compound have not been reported from coal or wood burning. nih.gov This lack of presence in direct emission sources points towards its formation through other pathways. nih.gov

Dominance of Secondary Atmospheric Processes

The prevailing understanding is that the vast majority of this compound found in the atmosphere is formed through secondary processes. nih.govacs.orgresearchgate.net This involves the chemical transformation of its parent compound, fluoranthene (B47539), which is released from combustion sources. nih.gov The formation occurs via gas-phase reactions initiated by atmospheric radicals. acs.orgnih.gov The ubiquitous presence of this compound in ambient air, even in remote locations, further supports the theory of its atmospheric formation during transport. nih.govresearchgate.net In fact, this compound, along with 2-nitropyrene (B1207036), is often considered a marker for secondary atmospheric formation of nitro-PAHs. acs.orgd-nb.info

Gas-Phase Radical-Initiated Formation Pathways

The formation of this compound in the gas phase is primarily driven by reactions with two key atmospheric radicals: the hydroxyl radical (OH) and the nitrate (B79036) radical (NO₃). acs.orgnih.govresearchgate.net These reactions transform the gaseous fluoranthene precursor into this compound. nih.gov

Hydroxyl Radical (OH) Attack on Gaseous Fluoranthene Precursor

During the daytime, the hydroxyl radical plays a significant role in the formation of this compound. epa.govacs.org The reaction is initiated by the addition of an OH radical to the fluoranthene molecule. acs.orgnih.gov Theoretical and experimental studies have shown that this reaction leads to the formation of this compound as a major product. epa.govescholarship.org The reaction with the OH radical is considered a dominant loss process for gaseous fluoranthene in the atmosphere, with a calculated lifetime of less than a day. researchgate.net

Nitrate Radical (NO₃) Attack on Gaseous Fluoranthene Precursor

During the nighttime, the nitrate radical becomes the key initiator for the formation of this compound. acs.orgnih.gov Similar to the OH radical, the NO₃ radical adds to the fluoranthene molecule, initiating the process that leads to the formation of this compound. acs.orgnih.gov The reaction with NO₃ radicals is a significant pathway, and the presence of this compound in nighttime air samples is often attributed to this chemistry. nih.gov

Two-Step Reaction Mechanisms and Intermediate PAH-Radical Adduct Formation

The formation of this compound through radical-initiated reactions is a two-step process. nih.govacs.org In the first step, either an OH or NO₃ radical attacks the gaseous fluoranthene molecule, forming an unstable intermediate known as a PAH-radical adduct. nih.govacs.org

This intermediate is then subject to a second reaction. It can react with nitrogen dioxide (NO₂) to form this compound. acs.org Alternatively, it can react with molecular oxygen (O₂), which leads to the formation of other oxygenated products. acs.org Therefore, the yield of this compound is dependent on the relative concentrations of NO₂ and O₂ in the atmosphere. acs.org

Influence of Nitrogen Oxide (NOx) and Nitrogen Dioxide (NO2) Concentrations on Formation Yields

The atmospheric formation of this compound is intricately linked to the concentrations of nitrogen oxides (NOx), which are a mixture of nitric oxide (NO) and nitrogen dioxide (NO₂). These reactions primarily occur in the gas phase. The process is initiated by the reaction of gaseous fluoranthene with hydroxyl (OH) or nitrate (NO₃) radicals. acs.org This initial step forms a PAH-radical adduct. acs.org Subsequently, this intermediate can react with NO₂ to produce this compound. acs.org

The yield of this compound is therefore dependent on the relative concentrations of NO₂ and other atmospheric components like oxygen (O₂), which can compete for the PAH-radical intermediate. acs.org Laboratory studies have shown that the formation of this compound is enhanced in the presence of NOx. osti.govepa.gov While early experiments to determine the rate coefficients and yields were conducted at NOx concentrations significantly higher than typical ambient conditions, they established the fundamental role of NOx in the formation pathway. acs.org

It is important to note that under ambient NO₂ concentrations, the heterogeneous reaction of particle-bound fluoranthene does not significantly produce this compound. acs.org The dominant pathway for its formation is through gas-phase reactions initiated by radicals in the presence of NOx. acs.orgnih.gov

Heterogeneous Reactions and Particle-Bound Formation Considerations

Reactions of Particle-Bound Fluoranthene with Nitrogen Oxides

The nitration of fluoranthene that is adsorbed onto the surface of particulate matter represents a heterogeneous reaction pathway. Studies have shown that the exposure of particle-bound fluoranthene to nitrogen oxides can lead to the formation of nitrofluoranthene isomers. oup.com However, the specific isomer distribution resulting from these heterogeneous reactions differs from that of gas-phase reactions. nih.govacs.org

Research has indicated that the heterogeneous reaction of particle-bound fluoranthene with NO₂ and O₃ can produce various nitrofluoranthene isomers, including 1-, 7-, and 8-nitrofluoranthene (B78273) under both dark and photoirradiated conditions. oup.com Interestingly, in these specific experimental setups, this compound was only formed under photoirradiation, while 3-nitrofluoranthene was only formed in the dark. oup.com This suggests that the reaction conditions and the nature of the particulate matter can influence the specific isomers produced. However, it is widely accepted that heterogeneous reactions contribute minimally to the atmospheric concentration of this compound compared to gas-phase formation. acs.orgnih.gov

Role of Dinitrogen Pentoxide (N2O5) and Nitrate Radicals in Heterogeneous Nitration

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant. The nitrate radical exists in a temperature-dependent equilibrium with dinitrogen pentoxide (N₂O₅). The formation of nitro-PAHs can occur through the reaction of PAHs with N₂O₅ and NO₃ radicals. researchgate.net

Atmospheric Dynamics and Environmental Fate of 2 Nitrofluoranthene

Gas-Particle Partitioning Dynamics

The phase state of 2-nitrofluoranthene in the atmosphere, whether as a gas or adsorbed onto particulate matter, is a key determinant of its fate, including its transport and removal mechanisms.

To predict the distribution of this compound between the gas and particle phases, researchers employ sophisticated modeling techniques. One prominent method is the poly-parameter linear free-energy relationship (ppLFER) approach. acs.org This model predicts the thermodynamic gas-particle partitioning equilibrium by considering various physicochemical parameters of the compound. acs.orgacs.org Global models, such as the EMAC-SVOC, implement the ppLFER approach to set the mass fractions of this compound in each phase at every time step of a simulation. acs.orgnih.gov

Another approach is the use of a multi-phase poly-parameter linear free-energy relationship, which has shown good agreement in predicting the gas-particle partitioning of NPAHs. copernicus.orgcopernicus.org These models account for absorption into different organic and inorganic phases of atmospheric aerosols. acs.org For instance, surrogates like dimethyl sulfoxide (B87167) and polyurethane are used to simulate absorption into water-soluble/organic-soluble organic matter and organic polymers, respectively, while adsorption onto surfaces like soot and ammonium (B1175870) salts is also considered. acs.org

The partitioning of this compound is highly sensitive to prevailing atmospheric conditions. acs.orgnih.gov Key factors influencing its phase distribution include:

Temperature: Lower ambient temperatures favor the partitioning of semivolatile compounds like this compound onto the particle phase. researchgate.net This is a significant reason for higher particulate concentrations observed in winter. researchgate.net

Aerosol Mass Concentration: The amount of available particulate matter in the atmosphere directly affects the extent to which this compound can move from the gas phase to the particle phase. acs.orgnih.gov

Precipitation: Rain and snow can act as a removal mechanism through a process known as washout, affecting the atmospheric concentrations of particle-bound compounds. nii.ac.jp

The variability in the atmospheric concentration of this compound is thus determined not only by its formation from precursor polycyclic aromatic hydrocarbons (PAHs) but also by the availability of oxidants, sunlight, nitrogen oxides (NOx), and aerosol mass concentrations. acs.orgnih.gov

Atmospheric Degradation Pathways

Once in the atmosphere, this compound is subject to degradation processes that limit its atmospheric lifetime. The dominant pathway for its removal is through photochemical reactions.

The most significant chemical sink for atmospheric this compound is photodegradation initiated by sunlight while it is adsorbed on particles. acs.orgnih.gov This photodecay is a primary loss pathway for NPAHs on both diesel soot and wood smoke particles. acs.org The rate of this degradation is dependent on the intensity of solar radiation and the specific chemical and physical properties of the aerosol particles to which it is bound. acs.org For example, the composition and color of the particulate matter can strongly influence the photochemical degradation process. acs.orgnih.gov Although the exact mechanism for this compound is not fully detailed, it is understood that light-induced radical chain reactions, potentially initiated by other organic aerosol constituents like oxy-PAHs, are likely the dominant degradation pathway for particle-associated NPAHs. researchgate.net

In contrast to its reactivity in the particle phase, photolysis of this compound in the gas phase has not been observed. acs.orgnih.gov Its formation occurs in the gas phase from its parent PAH, fluoranthene (B47539), after which it partitions to the particle phase where it becomes susceptible to photodegradation. acs.org Studies confirm that there is no formation of this compound from heterogeneous reactions on particles; it is mainly attributable to gas-phase free-radical formation. nih.govnih.gov

To quantify the atmospheric degradation, the photolysis rate of this compound (k_NPAH) is often referenced to the photolysis rate of nitrogen dioxide (J_NO2 or k_NO2). nih.govacs.org This relationship is expressed using a scaling factor, α, which varies depending on the type of aerosol particle. acs.orgnih.gov

Research has determined these scaling factors for different types of soot particles. acs.orgnih.gov For nitrofluoranthenes (NFs) on diesel particles, an average rate constant of k_NPAH = (0.025 ± 0.005) × k_NO2 was determined. researchgate.netacs.org On wood smoke particles, a higher rate was observed, with k_NPAH = (0.050 ± 0.005) × k_NO2. acs.orgresearchgate.net In global modeling studies, a default scaling factor of α = 0.05 is often adopted. acs.orgnih.gov

The following table summarizes the photodegradation rate constants and half-lives for this compound on different particle types under specific experimental conditions.

Particle TypeRate Constant (k_NPAH) relative to k_NO2Half-Life (t½)Experimental Conditions
Diesel Soot(0.025 ± 0.005) × k_NO21.2 hoursk_NO2 = 8.3 × 10⁻³ s⁻¹ (at noon, June 15, 1994) acs.org
Wood Smoke(0.050 ± 0.005) × k_NO20.5 hoursk_NO2 = 8.3 × 10⁻³ s⁻¹ (at noon, June 15, 1994) acs.orgresearchgate.net

This interactive table provides a summary of kinetic data for the photodegradation of this compound.

Studies have also investigated the degradation of this compound in various solvents under irradiation, finding a half-life of 90 minutes in dichloromethane (B109758) (CH2Cl2) and a much faster second-order reaction in chloroform (B151607) (CHCl3) with a half-life of 1.6 minutes. nih.gov However, these solvent-based studies are less directly representative of atmospheric particle-phase conditions.

Formation of Hydroxynitrofluoranthene and Other Oxygenated Derivatives

Once present in the atmosphere, this compound (2-NF) is not static. It undergoes further chemical changes, primarily through photochemical reactions, leading to the formation of various oxygenated derivatives, most notably hydroxynitrofluoranthene (OHNF).

Laboratory studies using UV irradiation have demonstrated that 2-NF in a solvent mixture of acetonitrile (B52724) and water is converted into a hydroxynitro-substituted product. researchgate.nettandfonline.comtandfonline.com This process is a key secondary formation pathway for OHNF in the atmosphere. researchgate.nettandfonline.comtandfonline.com Researchers have successfully detected an OHNF isomer, identical to the one produced in the photoreaction experiments, within the soluble organic fractions of ambient airborne particles collected in Kanazawa, Japan. researchgate.nettandfonline.comtandfonline.com This finding confirms that the photochemical transformation of 2-NF contributes significantly to the presence of OHNF in the environment. researchgate.nettandfonline.comtandfonline.com

The atmospheric concentration of this specific OHNF isomer was estimated to be less than 2 fmol/m³. researchgate.nettandfonline.com While this concentration is comparable to that of 1-hydroxy-3-nitropyrene, it is about ten times lower than that of 1-hydroxy-6-nitropyrene. researchgate.nettandfonline.comresearchgate.net The relatively low concentration of OHNF, despite the abundance of its precursor 2-NF, may be attributed to difficulties in the nitro-nitrite rearrangement within the 2-NF molecule. tandfonline.com

Another potential atmospheric formation route for OHNFs is the reaction of hydroxyfluoranthene with nitrogen dioxide (NO₂). tandfonline.com Hydroxyfluoranthene itself can be a product of photoreactions involving either nitrofluoranthenes or the parent compound, fluoranthene. tandfonline.com The primary degradation pathway for particle-associated 2-NF is believed to be light-induced radical chain reactions initiated by other organic aerosol constituents, such as oxy-PAHs. researchgate.net

Long-Range Atmospheric Transport and Global Distribution

As a semi-volatile compound, this compound and its derivatives can be transported over long distances, leading to a global distribution far from their primary and secondary formation sources.

Modeling Spatiotemporal Concentrations Using Atmospheric Chemistry Models

To understand the global journey of this compound, scientists employ sophisticated atmospheric chemistry models. One such tool is the global ECHAM5/MESSy atmospheric chemistry model (EMAC), which has been enhanced with a submodel (SVOC) to simulate the environmental cycling of semi-volatile organic compounds. nih.govacs.orgnih.gov

These models are used to investigate the formation, abundance, and ultimate fate of secondarily formed NPAHs like this compound (2-NFLT) and 2-nitropyrene (B1207036) (2-NPYR). nih.govnih.govacs.org The modeling process incorporates the gas-phase nitration of the parent PAH, fluoranthene (FLT), by hydroxyl (OH) or nitrate (B79036) (NO₃) radicals, which is the dominant formation pathway for 2-NFLT. nih.govacs.org The newly formed 2-NFLT then partitions into the particle phase, where it becomes susceptible to photodegradation, its most significant atmospheric loss process. nih.govacs.orgnih.gov

By simulating these chemical and physical processes, models like EMAC can predict the spatiotemporal distribution of this compound across the globe. nih.govnih.gov The highest concentrations are typically predicted in regions with high emissions of the precursor PAHs. nih.govnih.govacs.org However, due to continuous secondary formation during transport, this compound is expected to be widespread, reaching even remote areas. nih.govnih.govacs.org

Comparison between Observational Measurements and Model Simulations

A crucial step in validating and refining atmospheric models is the comparison of their outputs with real-world observational data. For this compound, model simulations have been compared with measurements from various locations, including North America, Europe, and a long-term monitoring site on the Noto Peninsula in Japan. nih.govacs.org

Studies using the EMAC model have found that default reactivity scenarios, which use the most straightforward interpretation of literature-derived parameters, tend to overestimate the absolute concentrations of this compound and the ratio of this compound to its precursor, fluoranthene (2-NFLT/FLT). nih.govacs.orgnih.gov For instance, one study reported a mean normalized mean bias (MNMB) of +139% for the 2-NFLT/FLT ratio, indicating a systematic overestimation by the model. nih.govacs.org At rural sites, the model's overestimation of 2-NFLT might be even more significant because the precursor, FLT, is often underestimated. nih.govacs.org

Several factors can contribute to discrepancies between modeled and observed data. These include inconsistencies in measurement techniques, such as analyzing different size fractions of particulate matter, and the occasional coelution of this compound with 3-nitrofluoranthene (B1196665) during chromatographic analysis, although the ambient concentration of the latter is generally considered negligible. nih.govacs.org Sensitivity analyses within the models suggest that making the formation of NPAHs dependent on NO₂ levels can lead to better agreement with measured concentrations. nih.govnih.govacs.org

Despite the discrepancies, both observational data and model simulations show high variability in the 2-NFLT/FLT ratio, which is influenced by the distribution of PAH emissions, the availability of oxidants and sunlight, and aerosol mass concentrations. acs.org

Intercontinental Transport Potential of Secondarily Formed NPAHs

The atmospheric persistence and semi-volatile nature of secondarily formed NPAHs, including this compound, facilitate their long-range atmospheric transport. copernicus.org These compounds, formed during the transport of polluted air masses, can travel across continents, leading to their presence in remote regions. muni.cznih.govrsc.org

The detection of this compound at remote background sites confirms its potential for intercontinental transport. copernicus.orgresearchgate.net Because this compound is not typically found in significant amounts in primary emission sources, its presence in aged air masses serves as an indicator of secondary atmospheric reactions occurring over hours to days. muni.czcopernicus.orgd-nb.info

Modeling studies predict that due to this ongoing secondary formation from their more widely distributed parent PAHs, compounds like this compound are spread across the globe. nih.govnih.govacs.org This long-range transport has implications for air quality and potential health effects in regions far from the original sources of pollution. nih.govresearchgate.net The levels of NPAHs measured in the air flowing out of southeastern Europe, for example, confirm this intercontinental transport potential. copernicus.orgresearchgate.net

Toxicological Profiles of 2 Nitrofluoranthene

Mutagenicity Studies

Direct-Acting Mutagenicity in Bacterial Assays (e.g., Salmonella typhimurium TM677, TA98)

2-Nitrofluoranthene (2-NF) has demonstrated potent direct-acting mutagenicity in various bacterial assay systems. In the quantitative forward mutation assay using Salmonella typhimurium strain TM677, 2-NF is a potent mutagen both in the absence and presence of an external metabolic activation system (rat liver post-mitochondrial supernatant, or PMS). nih.gov This indicates that the compound itself, or its metabolites formed by bacterial enzymes, can directly interact with DNA to cause mutations.

Studies comparing its activity show that in the absence of PMS, the minimum detectable mutagen concentration for 2-NF was 2.5 nmol/ml. nih.gov With the addition of PMS, its mutagenic potency increased, with the minimum detectable mutagen concentration dropping to 1.2 nmol/ml. nih.gov

Further investigations using Salmonella typhimurium strain TA98, which is sensitive to frameshift mutagens, also established the mutagenic nature of 2-NF. nih.gov The activation of dinitro-PAHs to mutagens in strains like TA98, TA98NR, and TA98/1,8-DNP6 does not rely on the "classical nitroreductase" or O-acetylase, suggesting alternative activation pathways. nih.gov

Table 1: Mutagenic Potency of this compound in Salmonella typhimurium TM677

Condition Minimum Detectable Mutagen Concentration (nmol/ml)
Without PMS 2.5 nih.gov
With PMS 1.2 nih.gov

Mutagenic Potency in Metabolically Competent Human Cell Lines (e.g., h1A1v2)

In contrast to its activity in some human cell lines where it is inactive, this compound is a potent mutagen in the metabolically competent human B-lymphoblastoid cell line h1A1v2. nih.govnih.gov This cell line is characterized by its constitutive expression of cytochrome P450 1A1 (CYP1A1), an enzyme crucial for the metabolic activation of many pro-mutagens. nih.govnih.gov

The mutagenic potency of 2-NF in h1A1v2 cells is significant, with a minimum detectable mutagen concentration of 0.02 nmol/ml. nih.gov The critical role of CYP1A1 in the activation of 2-NF is highlighted by the observation that its mutagenicity was reduced by 55-80% when α-naphthoflavone, a CYP1A1 inhibitor, was present during incubation. nih.gov The lack of mutagenic activity of 2-NF in the MCL-5 human cell line, another metabolically competent line, has been attributed to the inability of 2-NF to induce CYP1A1 activity in those cells. nih.gov These findings underscore the importance of specific metabolic pathways, particularly ring oxidation mediated by CYP1A1, in the activation of 2-NF to a mutagenic form in human cells. nih.gov

Comparative Mutagenicity with Isomeric Nitrofluoranthenes and Other Nitro-PAHs

The mutagenic potency of nitrofluoranthenes is significantly influenced by the position of the nitro group. Studies comparing this compound with its isomer, 3-nitrofluoranthene (B1196665) (3-NF), in Salmonella typhimurium TA98 have shown that 3-NF is a more potent mutagen. nih.gov This suggests that nitration at the 3-position of the fluoranthene (B47539) molecule results in a more mutagenic compound than nitration at the 2-position. nih.gov

This trend is also observed in dinitrofluoranthenes. For instance, 1,3-dinitrofluoranthene (B12425) is more potent than 1,2-dinitrofluoranthene (B13714927) in S. typhimurium TA98 and its derivative strains. nih.gov When compared with other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), the dinitropyrenes are noted to have direct-acting mutagenicity in TA98 that is significantly higher than that of 1-nitropyrene (B107360). nih.gov In studies with human h1A1v2 cells, several nitro-PAHs, including this compound, 1-nitropyrene, and various dinitropyrenes, were found to be mutagenic, although less potent than benzo[a]pyrene. nih.gov

Table 2: Comparative Mutagenicity in Salmonella typhimurium TA98

Compound Relative Mutagenic Potency
3-Nitrofluoranthene More potent than 2-NF nih.gov
This compound Less potent than 3-NF nih.gov
1,3-Dinitrofluoranthene More potent than 1,2-DNF nih.gov
1,2-Dinitrofluoranthene Less potent than 1,3-DNF nih.gov

Contribution to Overall Mutagenicity of Ambient Particulate Organic Matter

This compound is a notable contributor to the mutagenicity of ambient particulate organic matter. tandfonline.comcapes.gov.br It is formed in the atmosphere through the gas-phase reactions of its parent compound, fluoranthene, with hydroxyl (OH) and nitrate (B79036) (NO3) radicals. acs.orgnih.govcopernicus.org This secondary formation means its presence in the atmosphere is a result of chemical transformations of other pollutants. copernicus.orgresearchgate.net

In studies of urban air samples, this compound has been identified as an important human cell mutagen. tandfonline.comdss.go.th For example, in an analysis of a composite sample from Los Angeles, this compound was found to account for approximately 1% of the total mutagenic potency of the sample in human cells. tandfonline.com While other compound classes, such as unsubstituted polycyclic aromatic hydrocarbons, are responsible for a larger portion of the mutagenicity, the contribution of individual nitro-PAHs like this compound is significant. capes.gov.brdss.go.th The presence of 2-NF and other nitro-PAHs in fine and ultrafine particulate matter further highlights their potential impact on human health, as these smaller particles can penetrate deep into the respiratory system. capes.gov.br

Genotoxicity Investigations

DNA Adduct Formation as a Primary Genotoxic Mechanism

The primary mechanism underlying the genotoxicity of this compound is the formation of covalent DNA adducts. nih.gov This process involves the metabolic activation of 2-NF to reactive intermediates that can then bind to DNA, leading to mutations if not repaired.

The metabolic activation can proceed through two main pathways. Under hypoxic (low oxygen) conditions, the nitro group of 2-NF is reduced to form 2-aminofluoranthene (B14708915). nih.gov This reduction can be catalyzed by enzymes like xanthine (B1682287) oxidase. nih.gov The resulting N-hydroxy-2-aminofluoranthene is a reactive metabolite that can bind to DNA. nih.gov

Under aerobic conditions, ring oxidation occurs, catalyzed by enzymes such as cytochrome P450. This leads to the formation of various phenolic and dihydroxy metabolites. nih.gov

The major DNA adduct formed from this compound has been identified as N-(deoxyguanosin-8-yl)-2-aminofluoranthene. nih.gov This adduct results from the binding of the reactive nitrogen of the aminofluoranthene metabolite to the C8 position of the guanine (B1146940) base in DNA. This specific adduct has been consistently identified in in vitro studies where 2-NF was metabolized by rat liver microsomes or xanthine oxidase in the presence of calf thymus DNA. nih.gov The formation of this DNA adduct is a critical step in the initiation of the mutagenic and carcinogenic processes associated with this compound.

Identification of Specific DNA Adducts, e.g., N-(deoxyguanosin-8-yl)-2-aminofluoranthene

The genotoxicity of this compound (2-NFA) is primarily mediated through its metabolic activation to reactive intermediates that bind covalently to DNA, forming DNA adducts. Research indicates that the metabolic pathway involves the reduction of the nitro group to form N-hydroxy-2-aminofluoranthene. tandfonline.cominchem.org This highly reactive intermediate can then bind to DNA, with a primary target being the C8 position of guanine residues. nih.gov

Studies utilizing ³²P-postlabeling and high-performance liquid chromatography (HPLC) have successfully identified the major DNA adduct formed from 2-NFA exposure. In both in vitro experiments with Salmonella typhimurium and in vivo studies using neonatal B6C3F1 mice, the principal adduct was identified as N-(deoxyguanosin-8-yl)-2-aminofluoranthene. tandfonline.comnih.gov This adduct was characterized through mass and proton NMR spectral analysis after being formed via the metabolism of 2-NFA by enzymes like xanthine oxidase or rat liver microsomes. nih.gov The formation of this specific adduct confirms that the metabolic activation of 2-NFA proceeds via nitroreduction, leading to a product capable of covalently modifying genetic material. tandfonline.cominchem.org

In studies with neonatal mice administered 2-NFA, N-(deoxyguanosin-8-yl)-2-aminofluoranthene was detected in the liver, confirming this pathway occurs in mammalian systems. tandfonline.com

Role of DNA Adducts in Mutagenic Activity

The formation of DNA adducts, particularly N-(deoxyguanosin-8-yl)-2-aminofluoranthene, is directly implicated in the mutagenic properties of this compound. tandfonline.cominchem.org These bulky adducts on the DNA strand can disrupt the normal functioning of DNA replication and repair machinery. When a DNA polymerase encounters such a lesion, it can lead to the misincorporation of nucleotides or frameshift mutations, thereby altering the genetic sequence.

The presence of the N-(deoxyguanosin-8-yl)-2-aminofluoranthene adduct is considered the molecular basis for the mutagenic activity observed for 2-NFA in various test systems. tandfonline.com The metabolic conversion of 2-NFA to N-hydroxy-2-aminofluoranthene is the critical activation step, as this intermediate readily reacts with DNA to form the mutagenic lesion. tandfonline.cominchem.org Therefore, the formation of this specific adduct serves as a crucial biomarker of exposure and a key initiating event in the cascade that can lead to mutations and potentially cancer.

Carcinogenicity Assessments

Classification as a Probable Human Carcinogen within Nitrated Polycyclic Aromatic Hydrocarbons

This compound belongs to the class of nitrated polycyclic aromatic hydrocarbons (NPAHs), which are widely recognized as environmental pollutants. psu.edu Many compounds within this class are classified by the International Agency for Research on Cancer (IARC) as probable or possible human carcinogens (Group 2A or 2B). researchgate.net NPAHs are known to be potent mutagens, and their carcinogenic potential is a significant public health concern. d-nb.info The carcinogenicity of NPAHs is linked to their metabolic activation to compounds that form DNA adducts, initiating mutagenesis. psu.edu While a specific IARC classification for this compound alone is not always listed separately, it is consistently included in the broader group of NPAHs that are considered carcinogenic risks to humans.

Tumorigenicity Induction in Animal Models, e.g., Hepatic Nodule Formation in Neonatal B6C3F1 Mice

The carcinogenicity of this compound has been evaluated in animal bioassays. In one key study, its tumorigenicity was tested in the neonatal male B6C3F1 mouse model. nih.gov In this bioassay, mice were administered this compound via intraperitoneal injections on days 1, 8, and 15 after birth and were evaluated for liver and lung tumors at 12 months of age. nih.gov

The results from this specific study showed that this compound did not induce a statistically significant increase in the incidence of liver tumors (hepatic nodules) or lung tumors compared to the solvent control group. nih.gov This finding indicates that while this compound is a known mutagen in vitro and forms DNA adducts in vivo, this activity did not translate to significant tumorigenicity in the neonatal B6C3F1 mouse bioassay under the tested conditions. nih.gov The study noted a disconnect between the in vitro mutagenicity of several tested NPAHs and their tumorigenic response in this particular animal model. nih.gov

Developmental Toxicity Assessments

Evaluation in Model Organisms, e.g., Zebrafish (Danio rerio)

The developmental toxicity of this compound has been assessed using the zebrafish (Danio rerio) model, a high-throughput system for evaluating the effects of chemical exposure on vertebrate development. nih.govresearchgate.net In a comprehensive screening of 123 different polycyclic aromatic hydrocarbons, this compound was evaluated for its potential to cause morphological and neurobehavioral defects in developing embryos. researchgate.netacs.org

Zebrafish embryos were exposed to a range of concentrations of this compound from 6 to 120 hours post-fertilization. nih.govresearchgate.net Researchers monitored for a suite of 22 developmental endpoints. The results showed that this compound, along with other NPAHs, induced concentration-dependent toxicity. nih.gov Based on its toxicological profile in this assay, this compound was categorized with other PAHs that produced specific morphological and behavioral effects. nih.gov These studies highlight that this compound possesses developmental toxicity potential, affecting normal embryonic development in a vertebrate model organism.

Cellular and Molecular Mechanisms of 2 Nitrofluoranthene Toxicity

Metabolic Activation Pathways

The metabolic activation of 2-nitrofluoranthene can proceed through several key pathways, primarily involving nitroreduction and aromatic ring oxidation. These pathways are catalyzed by a variety of enzyme systems within the cell. The metabolic activation of nitrated polycyclic aromatic hydrocarbons (NPAHs) like 2-NFA to mutagens can involve nitroreduction, aromatic ring oxidation, and N-hydroxylarylamine O-acetylation, or a combination of these. researchgate.net

Nitroreduction to N-Hydroxy-2-Aminofluoranthene

A primary and critical step in the activation of this compound is the reduction of its nitro group. researchgate.netnih.gov This multi-step process, known as nitroreduction, leads to the formation of several intermediates, including the nitroso derivative and, most importantly, N-hydroxy-2-aminofluoranthene. nih.govcuni.czuio.no This N-hydroxylamine is a key reactive metabolite. tandfonline.comtandfonline.comnih.govresearchgate.net Studies have shown that the metabolic activation of 2-NFA to N-hydroxy-2-aminofluoranthene via nitroreduction is responsible for its mutagenic activities. tandfonline.comtandfonline.com Under hypoxic conditions, this pathway leads to the formation of 2-aminofluoranthene (B14708915). nih.govacs.org

The process of nitroreduction can occur through successive one-electron or two-electron reductions. nih.govuio.no The initial reduction forms a nitro anion radical, which is then converted to a nitroso derivative, followed by the formation of the N-hydroxylamine, and finally the corresponding amine. researchgate.net The reduction of the nitroso intermediate to the hydroxylamine (B1172632) is significantly faster than the initial reduction of the nitro group. nih.gov

Aromatic Ring Oxidation and Phenolic Metabolite Formation

In addition to nitroreduction, this compound can undergo oxidative metabolism on its aromatic ring system. cuni.czcuni.cz This pathway, primarily occurring under aerobic conditions, is catalyzed by cytochrome P450 enzymes and leads to the formation of various phenolic metabolites. nih.govresearchgate.netacs.org

Incubation of 2-NFA with liver microsomes from rats pretreated with 3-methylcholanthrene (B14862) under aerobic conditions yielded several oxidized products. These included:

trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene

trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene

7-hydroxy-2-nitrofluoranthene (B564435)

8-hydroxy-2-nitrofluoranthene

9-hydroxy-2-nitrofluoranthene nih.govresearchgate.net

The formation of these phenolic metabolites indicates that ring oxidation is a significant metabolic pathway for 2-NFA. nih.govresearchgate.netnih.gov

Role of Specific Enzyme Systems

Several enzyme systems are implicated in the metabolic activation of this compound, playing distinct roles in both nitroreduction and ring oxidation pathways.

NADPH-Cytochrome P450 Reductases: This enzyme is crucial for transferring electrons from NADPH to cytochrome P450, facilitating the monooxygenase activity of P450 enzymes. uniprot.orguniprot.orgnih.govwikipedia.org The cellular reduction of NPAHs is catalyzed by NADPH-cytochrome P450 reductases. researchgate.netcuni.cz Under anaerobic conditions, P450 can also be involved in the reduction of xenobiotics, forming free radicals. tandfonline.com

Cytochrome P450 (CYP1A1): Cytochrome P450 enzymes, particularly CYP1A1, are key players in the metabolism of polycyclic aromatic hydrocarbons. acs.orgmdpi.comgenecards.org CYP1A1 is involved in the metabolic activation of procarcinogens. mdpi.com In the context of 2-NFA, cytochrome P450 enzymes, especially those induced by 3-methylcholanthrene, are involved in both the anaerobic metabolism to its amino derivative and the aerobic formation of phenolic metabolites. nih.gov The formation of aminonitrofluoranthene from 3-nitrofluoranthene (B1196665) was increased in microsomes from rats induced with 3-methylcholanthrene, suggesting the involvement of induced cytochrome P450 isozymes and reductase. nih.gov

Xanthine (B1682287) Oxidase: This cytosolic molybdoflavoprotein has been shown to catalyze the nitroreduction of various nitrated polycyclic aromatic hydrocarbons, including 2-nitrofluorene (B1194847) and 3-nitrofluoranthene. nih.govpsu.edunih.govresearchgate.netsigmaaldrich.com Xanthine oxidase catalyzes the reduction of the nitro group to the corresponding nitroso, hydroxylamino, and amino derivatives. sigmaaldrich.com Studies have demonstrated that xanthine oxidase plays a major role in the nitroreduction of 2-nitrofluorene in the skin. psu.edunih.govresearchgate.net This enzyme was also found to metabolize 2-NFA, leading to the formation of a DNA adduct. researchgate.netacs.org

N-hydroxylamine O-acetylation Pathway

Following the formation of N-hydroxy-2-aminofluoranthene through nitroreduction, a further activation step can occur via O-acetylation. researchgate.netcuni.cz This reaction is catalyzed by N,O-acetyltransferases (NATs). nih.gov The resulting N-acetoxy ester is a highly reactive species with a good leaving group, which can spontaneously decompose to form a reactive nitrenium ion. nih.goviarc.fr This electrophilic ion is then capable of reacting with cellular macromolecules. The mutagenicity of several NPAHs is enhanced in Salmonella typhimurium strains that overexpress O-acetyltransferase. inchem.orgtandfonline.com

Interaction with Biological Macromolecules

The reactive metabolites generated through the activation pathways of this compound can interact with and covalently bind to cellular macromolecules, most notably nucleic acids (DNA) and proteins. researchgate.netcuni.czd-nb.info These interactions are believed to be the primary mechanism underlying the genotoxic effects of 2-NFA.

Covalent Binding to Nucleic Acids and Proteins

The electrophilic nitrenium ion, formed from the metabolic activation of this compound, is a key species responsible for forming covalent adducts with DNA. cuni.czijacskros.com These adducts are lesions in the DNA structure that can lead to mutations during DNA replication if not repaired.

DNA Adducts: The most well-characterized DNA adduct formed from this compound is N-(deoxyguanosin-8-yl)-2-aminofluoranthene (dG-C8-2-AFA). tandfonline.comtandfonline.comnih.govresearchgate.netacs.org This adduct results from the reaction of the nitrenium ion with the C8 position of guanine (B1146940) in DNA. cuni.cz The formation of this adduct has been observed in both in vitro systems with Salmonella typhimurium and in vivo in neonatal mice treated with 2-NFA. tandfonline.comtandfonline.com The presence of this adduct is considered a key factor in the mutagenic activity of 2-NFA. tandfonline.comtandfonline.com

The table below summarizes the key DNA adducts identified from this compound metabolism.

MetaboliteAdductOrganism/SystemReference
N-hydroxy-2-aminofluorantheneN-(deoxyguanosin-8-yl)-2-aminofluorantheneSalmonella typhimurium, Neonatal B6C3F1 Mice tandfonline.comtandfonline.com
N-hydroxy-2-aminofluorantheneA second unidentified adductSalmonella typhimurium tandfonline.comtandfonline.com

Protein Adducts: In addition to DNA, the reactive metabolites of 2-NFA can also bind covalently to proteins. cuni.czd-nb.info While less characterized than DNA adducts in the context of 2-NFA specifically, protein adduct formation is a general consequence of exposure to reactive electrophiles and can lead to altered protein function and cellular stress.

Implications for Macromolecular Function and Integrity

The metabolic activation of this compound (2-NFA) leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules, such as DNA and proteins, thereby impairing their normal function and integrity. tandfonline.comtandfonline.com Studies have shown that 2-NFA is metabolized to N-hydroxy-2-aminofluoranthene, a reactive metabolite that can form adducts with DNA. tandfonline.comnih.gov

One of the primary DNA adducts identified is N-(deoxyguanosin-8-yl)-2-aminofluoranthene (dG-C8-AFA), which is formed by the reaction of the reactive metabolite with the C8 position of guanine in DNA. nih.govacs.org This adduct has been detected in various experimental systems, including in vitro incubations with rat liver microsomes and xanthine oxidase, as well as in vivo studies with Salmonella typhimurium and neonatal mice. tandfonline.comnih.govacs.org The formation of this adduct is considered a critical event in the mutagenic activity of 2-NFA. tandfonline.comtandfonline.com

The level of dG-C8-AFA adduct formation has been quantified in different metabolic systems. For instance, metabolism of 2-NFA by xanthine oxidase resulted in approximately 10 pmol of adduct per mg of DNA, while incubations with liver microsomes from rats pretreated with 3-methylcholanthrene or phenobarbital (B1680315) yielded about 6 and 3 pmol/mg DNA, respectively. nih.gov These findings highlight the role of different enzyme systems in the metabolic activation of 2-NFA and the subsequent damage to DNA.

The formation of DNA adducts can have significant consequences for macromolecular function, leading to mutations, chromosomal aberrations, and potentially contributing to the initiation of carcinogenesis. researchgate.netuconn.edu The persistence of these adducts in tissues is also a crucial factor in determining the long-term toxicological outcomes. researchgate.net

Induction of Oxidative Stress

Generation of Reactive Oxygen Species (ROS)

Exposure to this compound, like other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), can lead to the generation of reactive oxygen species (ROS). researchgate.netacs.orgnih.gov This process can occur through various mechanisms, including the metabolic activation of the compound and its subsequent interaction with molecular oxygen. researchgate.net The formation of ROS is a key component of the oxidative stress induced by these environmental contaminants. nih.govmdpi.com

Research indicates that nitro-PAHs can undergo photo-induced activation, particularly when exposed to ultraviolet (UV) radiation, which elevates the production of ROS. researchgate.net This process can lead to the formation of species such as singlet oxygen and superoxide (B77818) anion radicals. researchgate.net The generation of ROS can also result from the enzymatic metabolism of nitro-PAHs within the cell. mdpi.com This increased oxidative burden can disrupt cellular homeostasis and contribute to the toxic effects of the compound. nih.gov

Link to Cellular Damage and Antioxidant Response

The generation of ROS by this compound and its metabolites can lead to widespread cellular damage, affecting lipids, proteins, and DNA. nih.govmdpi.com This oxidative damage is a critical factor in the cytotoxicity and genotoxicity of nitro-PAHs. nih.gov To counteract the harmful effects of ROS, cells have evolved a sophisticated antioxidant defense system. nih.govacs.org

Upon exposure to oxidative stress, cells can activate signaling pathways that upregulate the expression of antioxidant enzymes. nih.govacs.org A key regulator of this response is the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). acs.orgnih.gov When activated by oxidative stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs) in the promoter regions of genes encoding for protective enzymes. acs.orgmdpi.com

These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. mdpi.com Studies on related nitro-PAHs have shown that they can induce the Nrf2/ARE pathway, leading to an increased expression of these protective genes as a cellular defense mechanism against oxidative damage. nih.govmdpi.com This antioxidant response is crucial for mitigating the cellular damage caused by ROS and maintaining cellular integrity. nih.gov

Cell Death Pathways and Cellular Signaling Perturbations

Characterization of Apoptotic and Non-Apoptotic Programmed Cell Death

Exposure to nitro-PAHs like this compound can trigger various forms of cell death, including apoptosis (programmed cell death) and non-apoptotic programmed cell death pathways. researchgate.netoup.comnih.gov Apoptosis is a highly regulated process characterized by specific morphological features, such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies, and is often dependent on the activation of caspases. oup.com

Studies on related nitro-PAHs, such as 1-nitropyrene (B107360) and 3-nitrofluoranthene, have shown that these compounds can induce apoptosis in various cell lines. nih.govoup.comnih.gov However, research also indicates that nitro-PAHs can induce non-apoptotic forms of programmed cell death. researchgate.netoup.com For instance, 1-nitropyrene has been associated with a form of programmed cell death exhibiting characteristics of paraptosis, which involves cytoplasmic vacuolization. researchgate.net In contrast, 3-nitrofluoranthene has been linked to necroptosis, a regulated form of necrosis. oup.comtandfonline.com These findings suggest that the specific type of cell death induced can depend on the specific nitro-PAH and the cellular context. researchgate.net The induction of these cell death pathways is a critical aspect of the toxicity of this compound. uio.no

Modulation of Intracellular Signaling Mediators, e.g., Mitogen-Activated Protein Kinases (MAPKs)

The toxic effects of this compound and other nitro-PAHs are mediated in part by their ability to perturb intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways. uio.no MAPKs are a family of protein kinases that play a crucial role in regulating a wide range of cellular processes, including proliferation, differentiation, stress responses, and apoptosis. creativebiomart.netscienceopen.comnumberanalytics.com

Alterations in Gene and Protein Expression

Exposure to this compound (2-NF) leads to significant alterations in the expression of genes and proteins, particularly those involved in xenobiotic metabolism. uconn.edu Research indicates that these changes are a critical component of its toxic and mutagenic effects. The most prominently affected genes belong to the cytochrome P450 (CYP) family, which are phase I metabolizing enzymes.

Studies have demonstrated that this compound is a potent inducer of CYP1 family messenger RNAs (mRNAs). nih.gov Specifically, it exhibits a stronger ability to induce CYP1A1, CYP1A2, and CYP1B1 mRNA levels in certain human cell lines compared to its parent compound, fluoranthene (B47539). nih.gov This induction is cell-specific, occurring in inducible cell lines such as HepG2 (hepatocellular carcinoma), MCF-7 (breast carcinoma), LS-180 (colon carcinoma), and OMC-3 (ovarian carcinoma), but not in non-inducible cell lines. nih.gov

The induction of the CYP1A1 enzyme is directly linked to the metabolic activation of 2-NF. nih.gov In human h1A1v2 cells, which constitutively express CYP1A1, 2-NF is a potent mutagen. nih.gov The mutagenicity was significantly reduced when α-naphthoflavone, a CYP1A1 inhibitor, was present, implicating this enzyme in the activation of 2-NF to its mutagenic form through ring oxidation. nih.gov Conversely, the compound was not mutagenic in MCL-5 cells, a characteristic attributed to the inability of 2-NF to induce CYP1A1 activity in this specific cell line. nih.gov

Beyond the CYP1 family, exposure to polycyclic aromatic hydrocarbons (PAHs) and their derivatives can also induce phase II metabolizing enzymes. niph.go.jpniph.go.jp While direct studies on 2-NF are specific to CYP induction, related compounds have been shown to upregulate genes such as Ugt1a6 (UDP-glucuronosyltransferase 1a6) and Nqo1 (NAD(P)H dehydrogenase quinone 1). niph.go.jpniph.go.jp Furthermore, carcinogenic PAHs have been noted to induce the oxidative stress pathway, a response that could be relevant to 2-NF toxicity. nih.gov

Table 1: Summary of Gene Expression Alterations Induced by this compound

Gene/Protein Cell Line Type Effect of this compound Reference
CYP1A1 Human h1A1v2 cells (constitutively express CYP1A1) Implicated in metabolic activation to a potent mutagen. nih.gov
CYP1A1 Human MCL-5 cells No induction of activity observed. nih.gov
CYP1A1 mRNA Inducible human cell lines (HepG2, MCF-7, etc.) Stronger induction compared to parent compound fluoranthene. nih.gov
CYP1A2 mRNA Inducible human cell lines (HepG2, MCF-7, etc.) Stronger induction compared to parent compound fluoranthene. nih.gov
CYP1B1 mRNA Inducible human cell lines (HepG2, MCF-7, etc.) Stronger induction compared to parent compound fluoranthene. nih.gov

Aryl Hydrocarbon Receptor (AHR) Pathway Activation and its Role in Toxicity

The toxic effects of this compound are closely linked to its ability to activate the Aryl Hydrocarbon Receptor (AHR) signaling pathway. nih.govresearchgate.net The AHR is a ligand-activated transcription factor that plays a central role in regulating the expression of a battery of genes, including those for xenobiotic-metabolizing enzymes like CYP1A1. nih.govwikipedia.orgnih.gov

The canonical AHR pathway is initiated when a ligand, such as this compound, enters the cell and binds to the AHR, which resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (Hsp90). nih.govwikipedia.org This binding event causes the chaperone proteins to dissociate, allowing the AHR-ligand complex to translocate into the nucleus. wikipedia.orgnih.gov

Once in the nucleus, the activated AHR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). researchgate.netnih.govwikipedia.org This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin-responsive elements (DREs), which are located in the regulatory regions of target genes. researchgate.netnih.govnih.gov Binding to XREs initiates the transcription of these downstream genes. researchgate.net

A primary consequence of AHR activation by this compound is the potent induction of CYP1A1 gene expression. nih.govnih.gov The resulting increase in CYP1A1 enzyme levels is a critical step in the bioactivation of 2-NF. nih.gov The enzyme metabolizes 2-NF, converting it into reactive metabolites that can form DNA adducts, such as N-(deoxyguanosin-8-yl)-2-aminofluoranthene. nih.gov This process of metabolic activation, driven by the AHR pathway, is a key mechanism behind the compound's mutagenicity and carcinogenicity. researchgate.netwikipedia.org The toxicity of 2-NF is therefore a direct outcome of this adaptive metabolic response, where the induction of metabolizing enzymes leads to the production of harmful metabolites. wikipedia.org

Human Health Implications and Exposure Assessment of 2 Nitrofluoranthene

Exposure Pathways and Environmental Levels

2-Nitrofluoranthene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern due to its mutagenic and carcinogenic properties. Understanding the pathways through which humans are exposed to this compound and its prevalence in the environment is crucial for assessing potential health risks.

Inhalation as a Primary Route of Human Exposure

The primary route of human exposure to this compound is through the inhalation of airborne particles. Unlike some other nitro-PAHs that are directly emitted from combustion sources, this compound is predominantly formed in the atmosphere through chemical reactions. Gaseous parent PAHs, such as fluoranthene (B47539), react with nitrogen oxides in the air to form this compound. This atmospheric formation means that it is a ubiquitous component of ambient air pollution. Once formed, this compound adsorbs to particulate matter, which can then be inhaled and deposited in the respiratory tract.

Occurrence in Ambient Air, Particulate Matter, and Other Environmental Compartments

This compound is widely detected in various environmental compartments, with its presence in ambient air and particulate matter being the most documented.

Ambient Air and Particulate Matter: Numerous studies have confirmed the ubiquitous presence of this compound in ambient air across different geographical locations. It is a significant component of the total nitro-PAH concentration in the atmosphere. The concentrations of this compound can vary depending on factors such as traffic density, industrial activities, and meteorological conditions. Due to its semi-volatile nature, it can be transported over long distances in the atmosphere, leading to its presence even in remote areas.

The table below summarizes findings on the occurrence of this compound in the environment.

Environmental CompartmentKey Findings
Ambient Air Ubiquitous presence in tropospheric ambient air.
Particulate Matter (PM) Adsorbed to airborne particles, making inhalation a primary exposure route.
Other Compartments While primarily an atmospheric contaminant, it can be deposited on soil and water surfaces.

Biomarkers of Exposure and Effect

To assess human exposure to this compound and understand its potential health effects, researchers utilize biomarkers of exposure and effect. These biomarkers can provide an indication of the internal dose of the compound and the biological changes it may cause.

Identification of Metabolites in Biological Fluids, e.g., Urine

While specific urinary metabolites of this compound are not extensively documented in the readily available scientific literature, the general metabolic pathways of PAHs and nitro-PAHs suggest that hydroxylated and amino-derivatives are likely to be formed and excreted in urine. For other nitro-PAHs, such as 1-nitropyrene (B107360), aminopyrene has been identified as a urinary metabolite. The determination of such metabolites in urine can serve as a non-invasive method for assessing recent exposure to the parent compound.

DNA Adducts as Internal Dose Biomarkers

Upon entering the body, this compound can be metabolically activated to reactive intermediates that can bind to DNA, forming DNA adducts. These adducts are considered reliable biomarkers of the internal dose of a carcinogen and represent a key step in the initiation of cancer. The measurement of DNA adducts in tissues or blood cells provides a more integrated measure of exposure over time compared to the analysis of urinary metabolites, which reflects more recent exposure. For many carcinogens, the detection of DNA adducts in human tissues is a valuable tool in molecular epidemiology studies of cancer.

The table below outlines the types of biomarkers used for assessing this compound exposure.

Biomarker TypeDescriptionBiological Fluid/Tissue
Metabolites Compounds formed from the breakdown of this compound in the body.Urine
DNA Adducts Covalent bonds formed between reactive metabolites of this compound and DNA.Tissues, Blood Cells

Epidemiological Studies and Public Health Risk Assessment

To date, there is a notable lack of epidemiological studies that have focused solely on the human health effects of this compound. Most research has been conducted on the health risks associated with complex mixtures of PAHs and nitro-PAHs, often found in diesel exhaust and polluted urban air.

Public health risk assessments for nitro-PAHs, including this compound, are typically based on toxicological data from animal studies and in vitro mutagenicity assays. These assessments often use a relative potency factor approach, where the carcinogenicity of a specific nitro-PAH is compared to that of a well-characterized carcinogen like benzo[a]pyrene. While this compound is recognized as a potent mutagen and is reasonably anticipated to be a human carcinogen, the absence of specific epidemiological data makes it challenging to quantify its precise contribution to cancer risk in human populations. Broader epidemiological studies on air pollution and cancer consistently point to the adverse health effects of particulate matter, to which this compound is a contributing component.

Association with Respiratory Diseases, Lung Cancer, and Cardiovascular Diseases

This compound is a nitrated polycyclic aromatic hydrocarbon (NPAH) that has been identified as a significant contributor to the health risks posed by air pollution. NPAHs, including this compound, are often more mutagenic and genotoxic than their parent polycyclic aromatic hydrocarbons (PAHs). mdpi.com

Exposure to fine particulate matter (PM2.5) containing PAHs and NPAHs has been linked to adverse respiratory outcomes. nih.gov Epidemiological studies have demonstrated a strong association between air pollution and the development or exacerbation of asthma, chronic obstructive pulmonary disease (COPD), respiratory infections, and lung cancer. nih.gov While direct epidemiological studies on this compound are limited, its presence in ambient air particulate matter suggests a potential role in these health effects. The carcinogenicity of PAHs and their derivatives is a significant concern, and risk assessments often use benzo[a]pyrene as a benchmark for estimating the cancer risk of other compounds, including this compound. nih.govmdpi.com

The relationship between respiratory and cardiovascular diseases is well-established. nih.govresearchgate.netmanchester.ac.uk Lung diseases are independently associated with an increased risk of ischemic heart disease and heart failure. nih.govresearchgate.netmanchester.ac.uk Given that this compound is a component of air pollution known to affect respiratory health, it may indirectly contribute to cardiovascular morbidity and mortality.

Integration of Analytical and Epidemiological Data for Comprehensive Risk Evaluation

A comprehensive evaluation of the health risks posed by this compound requires the integration of both analytical and epidemiological data. Analytical techniques, such as high-performance liquid chromatography (HPLC), are used to detect and quantify the concentration of this compound in environmental samples like fine particulate matter. mdpi.com

Epidemiological data is then used to assess the health impact of this exposure. Key metrics in this evaluation include the Benzo[a]pyrene equivalent concentration (BaPeq) and the Incremental Lifetime Cancer Risk (ILCR). The BaPeq value for this compound allows for an estimation of its carcinogenic potential relative to benzo[a]pyrene. mdpi.com Despite potentially lower concentrations compared to some parent PAHs, this compound can contribute significantly to the total BaPeq, highlighting the importance of its monitoring. mdpi.com

The table below presents data from a study in Xinxiang, China, which illustrates the contribution of this compound (2-NFR) to the total BaPeq of NPAHs.

CompoundMean BaPeq (pg/m³)Standard Deviation (pg/m³)
This compound (2-NFR)18.216.3
1-Nitropyrene (1-NP)1.341.13
2-Nitropyrene (B1207036) (2-NP)1.331.25

This table is based on data presented in a 2019 study on the characteristics and health risks of PAHs and Nitro-PAHs. mdpi.com

The integration of such analytical data with population-based health statistics allows for a more complete understanding of the public health burden associated with this compound exposure.

Health Risk Assessments of Atmospheric Transformation Products

This compound is not only directly emitted from combustion sources but is also formed in the atmosphere through the chemical transformation of its parent PAH, fluoranthene. nih.govaaqr.org These atmospheric reactions are primarily initiated by hydroxyl (OH) and nitrate (B79036) (NO3) radicals. nih.gov The formation of this compound and other NPAHs through these transformation processes has a significant impact on the mutagenic activity of ambient air. nih.gov

The ratio of different NPAHs can provide insights into their formation pathways. For instance, the ratio of this compound to 2-Nitropyrene can indicate whether the formation was dominated by the OH radical pathway or the nitrate radical pathway. mdpi.com Understanding these formation mechanisms is essential for developing effective strategies to mitigate the health risks associated with these atmospheric transformation products.

Analytical Methodologies for 2 Nitrofluoranthene Detection and Quantification

Extraction and Preconcentration Techniques for Environmental Samples

Given the complexity of environmental samples such as air, water, and soil, initial extraction and concentration of 2-nitrofluoranthene are necessary to isolate it from interfering substances and bring it to a detectable concentration.

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and preconcentration of this compound and other nitrated polycyclic aromatic hydrocarbons (NPAHs) from environmental samples. cuni.cz This method is effective for complex sample matrices, including aqueous samples like precipitation and river water. cuni.czjst.go.jpnih.gov For aqueous samples, SPE cartridges, particularly those with a C18 (octadecylsilica) stationary phase, are commonly employed to adsorb the analytes from the water. jst.go.jpnih.gov

In a typical procedure for aquatic samples, the C18 cartridge is first conditioned with a solvent like methanol (B129727), followed by water. scielo.brscielo.br The water sample is then passed through the cartridge, where this compound is retained on the solid phase. scielo.brscielo.br Afterward, the analyte is eluted using a small volume of an organic solvent. scielo.brscielo.br A study comparing different SPE protocols found that using a C18 sorbent with methylene (B1212753) chloride as the elution solvent yielded high recovery rates for several NPAHs, ranging from 76% to 97%. scielo.brresearchgate.net The final extract is often evaporated and reconstituted in a solvent compatible with the subsequent chromatographic analysis, such as acetonitrile (B52724). scielo.brscielo.br SPE is also utilized as a cleanup step following initial solvent extraction of solid samples like airborne particulates. epa.gov

Supercritical Fluid Extraction (SFE) offers an alternative, often faster, and more environmentally friendly extraction method by using a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent. cuni.cz SFE is particularly suitable for extracting NPAHs from solid environmental samples like urban aerosol particles and soil. researchgate.netepa.gov The efficiency of the extraction can be enhanced by adding a modifier, such as toluene, to the supercritical CO2. researchgate.net

A two-step SFE procedure has been reported to improve selectivity. In the first step, pure CO2 is used to remove non-polar compounds. In the second step, a modifier-CO2 mixture is used to efficiently extract the more polar nitro- and oxy-PAHs. researchgate.net A key advantage of SFE is its potential to reduce the need for extensive and laborious sample cleanup procedures that are often required with other methods. researchgate.net For aqueous samples, a hybrid approach can be used where the sample is first passed through an SPE disk, and the disk is then subjected to SFE to recover the analytes. epa.gov

Table 1: Comparison of Extraction Techniques for Nitro-PAHs

Feature Solid-Phase Extraction (SPE) Supercritical Fluid Extraction (SFE)
Principle Analyte partitions between a solid sorbent and a liquid sample. Analyte dissolves in a supercritical fluid (e.g., CO2).
Common Sorbent/Fluid C18 (Octadecylsilica) Carbon Dioxide (often with modifiers like toluene)
Typical Samples Aqueous (water, precipitation), sample extracts. jst.go.jpnih.govepa.gov Solid (aerosols, soil, sediment), SPE disks. researchgate.netepa.gov
Advantages Robust, high recovery rates, widely available. researchgate.net Fast, reduced solvent usage, can minimize cleanup steps. researchgate.net
Reported Recovery 76-97% for NPAHs from water using C18/methylene chloride. scielo.brresearchgate.net Comparable to conventional ultrasonic extraction for NPAHs from aerosols. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from other structurally similar compounds present in the complex extracts of environmental samples. cuni.cz

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. capes.gov.br Reversed-phase HPLC systems are most commonly employed, typically utilizing a C18 (also known as ODS) stationary phase. cuni.cznih.gov The mobile phase usually consists of a mixture of acetonitrile or methanol and water. cuni.cz

For enhanced separation and sensitivity, advanced HPLC systems have been developed. One such system involves a multi-column setup that includes separation columns, a reduction column, and a concentration column. capes.gov.br In this configuration, nitroarenes are first separated, then chemically reduced to their corresponding aminoarenes, and the specific fractions are concentrated before being passed to a second separation column for further purification prior to detection. capes.gov.br Improvements to this system include the use of a combination of monomeric (e.g., Cosmosil MS-II) and polymeric (e.g., Cosmosil AR-II) ODS columns for better separation and replacing older zinc-based reducer columns with more durable platinum/rhodium (Pt/Rh) catalysts. researchgate.net

More recently, Ultra-High Performance Liquid Chromatography (UHPLC) has been applied to the analysis of NPAHs. UHPLC uses columns with smaller particles, allowing for faster analysis times and superior resolution compared to conventional HPLC. scispace.com One UHPLC method coupled with tandem mass spectrometry allows for the simultaneous analysis of 20 PAHs and nine nitro-PAHs, including this compound, in just 15 minutes. scispace.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful method for the identification and quantification of this compound at trace levels in environmental samples. researchgate.netthermofisher.comwikipedia.org The technique combines the high separation efficiency of capillary GC columns with the definitive identification capabilities of mass spectrometry. researchgate.net

Due to the thermal instability of some NPAHs, specific injection techniques like cool on-column injection are often used to prevent degradation of the analyte during analysis. researchgate.net For enhanced sensitivity, especially for trace-level determination, large-volume injection techniques using a programmed temperature vaporization (PTV) injector can be employed. researchgate.net This allows for the analysis of samples with very small mass loadings, such as those collected over short time periods. researchgate.net

The choice of ionization technique in the mass spectrometer is critical. While standard Electron Impact (EI) ionization is common, it can sometimes cause extensive fragmentation of the this compound molecule, making its identification based on the molecular ion challenging. researchgate.net Softer ionization methods are often preferred. Negative Chemical Ionization (NCI) can increase sensitivity by orders of magnitude compared to EI. researchgate.net Another advanced approach is Atmospheric Pressure Gas Chromatography (APGC) coupled with a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (Q-TOF). unizar.es APGC is a softer ionization technique based on atmospheric pressure chemical ionization (APCI), which results in less fragmentation and allows for reliable identification and very low detection limits. unizar.es

Table 2: Overview of Chromatographic Methods for this compound

Technique Column Type Key Features & Findings
HPLC Reversed-phase C18 (ODS). cuni.cz Commonly used with acetonitrile/water or methanol/water mobile phases. cuni.cz Advanced systems use multi-column setups for cleanup and reduction. capes.gov.br
UHPLC-MS/MS Not specified Enables rapid separation (e.g., 15 min for 29 compounds). scispace.com Offers superior resolution and sensitivity over traditional HPLC. scispace.com
GC-MS High-resolution capillary columns. researchgate.net Cool on-column injection prevents thermal degradation. researchgate.net NCI mode enhances sensitivity significantly over EI mode. researchgate.net
APGC-Q-TOF-MS HP-5MS. unizar.es A soft ionization technique that minimizes fragmentation. unizar.es Provides high sensitivity and reliable identification for trace-level analysis. unizar.es

Detection and Identification Approaches

The final step in the analytical process is the detection and identification of the separated this compound.

Chemiluminescence is a highly sensitive detection method frequently coupled with HPLC for the analysis of this compound and other NPAHs. nih.govepa.govcapes.gov.brnii.ac.jp The method's high sensitivity allows for detection limits in the low femtomole (fmol) range. capes.gov.br For this compound, a detection limit of 4 fmol has been reported. nii.ac.jp

The principle of this detection method involves the post-column chemical reduction of the nitro group (-NO2) on the this compound molecule to an amino group (-NH2). capes.gov.br This reduction is typically achieved by passing the column eluent through a reducer column packed with a catalyst, such as zinc/glass beads or the more robust Pt/Rh. capes.gov.brresearchgate.net The resulting amino-fluoranthene is then mixed with a chemiluminescence reagent, which typically consists of bis(2,4,6-trichlorophenyl)oxalate (TCPO) and hydrogen peroxide in an acetonitrile solution. nii.ac.jp The subsequent chemical reaction produces light, and the intensity of this light is proportional to the concentration of the analyte. This highly specific and sensitive response makes it an excellent choice for trace-level quantification in environmental samples like airborne particulates and precipitation. nih.govnii.ac.jp

Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectral Analysis for Adduct and Metabolite Identification

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of this compound metabolites and their adducts with biological macromolecules like DNA.

In metabolic studies, MS is often coupled with liquid chromatography (LC/MS) to analyze complex mixtures of metabolites. For instance, LC/MS has been employed to characterize various derivatives of 2-nitrofluorene (B1194847), a related compound, providing insights into their properties and fragmentation patterns which can be applied to other nitro-polycyclic aromatic hydrocarbons (nitro-PAHs). nih.gov For this compound, studies have identified metabolites such as trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene, trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene, and various phenolic metabolites through these techniques. nih.govresearchgate.net Under low-oxygen conditions, 2-aminofluoranthene (B14708915) has been identified as a metabolite. nih.govresearchgate.net

A significant application of these methods is the identification of DNA adducts, which are critical biomarkers of exposure and potential carcinogenic risk. After in-situ preparation of the activated metabolite, N-hydroxy-2-aminofluoranthene, and its reaction with DNA, enzymatic hydrolysis and HPLC purification are performed. The resulting C8-substituted deoxyguanosine adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene, has been unequivocally identified using both mass and proton NMR spectral analysis. nih.govsci-hub.ru

Proton NMR (¹H NMR) spectroscopy has also been used to study various nitrofluoranthene isomers, including the mutagenic this compound. nih.gov These studies, sometimes complemented by 2D shift-correlated NMR spectroscopy and nuclear Overhauser effects, provide detailed structural information. nih.gov Furthermore, NMR analysis of metabolites has suggested that the nitro group in this compound may not be perfectly aligned with the plane of the aromatic ring system in solution. researchgate.net

Fluorescence Quenching after Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) offers a straightforward and rapid method for the separation and preliminary identification of nitro-PAHs, including this compound. cuni.cz The technique relies on the differential migration of compounds over a stationary phase (the TLC plate) propelled by a mobile phase. hplc.sk

For the visualization of otherwise colorless compounds like this compound, fluorescence quenching is a commonly used detection method. hplc.skcapes.gov.br TLC plates are often impregnated with a fluorescent indicator that glows under ultraviolet (UV) light, typically at 254 nm. hplc.skresearchgate.net When a compound that absorbs UV light at this wavelength is present on the plate, it quenches the fluorescence, appearing as a dark spot against the bright background. hplc.skresearchgate.net This allows for the localization and semi-quantitative estimation of the analyte. The limits of detection for this method are generally in the nanogram range. whiterose.ac.uk

While effective for screening, TLC with fluorescence quenching is often used as a preliminary step, with more sensitive and specific techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) used for confirmation and precise quantification. cuni.cz

Bioanalytical Methods for Biological Samples

Analyzing this compound and its byproducts in biological samples requires highly sensitive and specific methods to detect the low concentrations typically present and to differentiate them from a complex biological matrix.

³²P-Postlabeling for DNA Adduct Analysis

The ³²P-postlabeling assay is an exceptionally sensitive technique for detecting DNA adducts, including those formed from this compound. tandfonline.comkyoto-u.ac.jp This method can detect as little as one adduct per 10⁸ to 10¹⁰ normal nucleotides. researchgate.net The assay involves several steps:

Isolation of DNA from tissues or cells exposed to the compound.

Enzymatic digestion of the DNA into individual deoxynucleoside 3'-monophosphates.

Enrichment of the adducted nucleotides, often using methods like nuclease P1 digestion or butanol extraction to remove normal nucleotides. researchgate.net

Labeling of the adducted nucleotides with a radioactive phosphate (B84403) group from [γ-³²P]ATP, catalyzed by T4 polynucleotide kinase.

Separation of the ³²P-labeled adducts, typically by multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). tandfonline.comnih.gov

Detection and quantification of the adducts by autoradiography or scintillation counting.

Studies using ³²P-postlabeling have successfully identified DNA adducts of this compound in various experimental systems, including Salmonella typhimurium and neonatal mice. tandfonline.com The primary adduct identified is N-(deoxyguanosin-8-yl)-2-aminofluoranthene. tandfonline.com This technique is crucial for understanding the genotoxic potential of this compound and for biomonitoring human exposure.

Development of New Methods for Biological Fluid Analysis

The analysis of this compound and its metabolites in biological fluids like blood and urine is essential for assessing human exposure. While methods for analyzing nitro-PAHs in environmental samples are well-established, there is a recognized need for the development of new, highly sensitive methods for biological fluid analysis. mdpi.com

Current approaches for biological samples often involve extraction from the matrix, such as deproteinization of blood plasma followed by extraction with an organic solvent like iso-octane. cuni.cz Subsequent analysis typically employs chromatographic techniques coupled with sensitive detectors. For instance, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for this purpose. researchgate.net The development of methods like ultra-high performance liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry (UHPLC-APPI-MS/MS) is pushing the limits of detection to the picogram level, enabling the simultaneous analysis of multiple PAHs and nitro-PAHs. nih.govnih.gov These advanced methods are critical for future biomonitoring studies and for establishing a clearer link between exposure to compounds like this compound and potential health outcomes.

Source Apportionment Using Isomer Ratios

Identifying the sources of nitro-PAHs in the environment is crucial for developing effective pollution control strategies. The relative abundance of different nitro-PAH isomers can serve as a diagnostic tool for source apportionment. nih.gov

This compound is primarily formed through secondary atmospheric reactions of its parent PAH, fluoranthene (B47539), with hydroxyl (OH) or nitrate (B79036) (NO₃) radicals. mdpi.comd-nb.infoacs.org In contrast, other isomers like 1-nitropyrene (B107360) are predominantly emitted directly from combustion sources, particularly diesel engines. nih.govd-nb.info

This difference in formation pathways allows the use of isomer ratios to distinguish between primary and secondary sources of nitro-PAHs. The ratio of this compound to 1-nitropyrene ([2-NFLT]/[1-NPYR]) is a widely used indicator:

A ratio greater than 5 suggests a dominance of secondary formation through photochemical reactions. researchgate.net

A ratio less than 5 indicates a prevalence of direct emissions from combustion sources. researchgate.net

Similarly, the ratio of this compound to 2-nitropyrene (B1207036) ([2-NFLT]/[2-NPYR]) can provide insights into the specific atmospheric reaction pathways. Ratios close to 10 are indicative of OH radical-initiated formation, which is dominant during the daytime, while higher ratios can suggest the involvement of NO₃ radicals, which are more significant at night. mdpi.commdpi.com These isomer ratios have been applied in numerous studies to assess the sources and atmospheric processing of nitro-PAHs in urban and remote environments. nih.govmdpi.commdpi.com

Environmental Remediation and Management of 2 Nitrofluoranthene Contamination

Natural Degradation Processes in Environmental Matrices

Photolytic and Biodegradative Pathways

2-Nitrofluoranthene (2-NF), a nitrated polycyclic aromatic hydrocarbon (NPAH), is subject to natural degradation processes in the environment, primarily through photolysis and, to a lesser extent, biodegradation. nih.govacs.org

Photolytic Degradation: Sunlight-initiated photodegradation is the most significant loss pathway for this compound in the particle phase of the atmosphere. nih.govacs.orgnih.gov The exact mechanism of this degradation is not fully understood, but it is a critical process in determining the atmospheric lifetime and distribution of this compound. nih.govacs.org The rate of photodecay is influenced by the properties of the particles to which this compound is adsorbed, such as diesel soot or wood smoke. researchgate.netacs.org For instance, the half-life of this compound on diesel soot particles has been reported to be approximately 1.2 hours under specific sunlight conditions. acs.org Photodegradation rates are often referenced to the photolysis rate of nitrogen dioxide (NO₂) to account for variations in solar radiation. researchgate.netacs.org Studies have shown that the photodegradation of this compound can lead to the formation of other compounds, such as hydroxynitrofluoranthene. researchgate.net It is important to note that photolysis of this compound in the gas phase has not been observed. nih.govacs.org

Biodegradative Pathways: While photolysis is dominant in the atmosphere, biodegradation plays a role in the removal of this compound from other environmental matrices like soil. nih.gov The incomplete degradation of parent polycyclic aromatic hydrocarbons (PAHs) can lead to the formation of more polar and potentially more toxic derivatives, including NPAHs like this compound. nih.gov The biodegradation of fluoranthene (B47539), the parent PAH of this compound, has been studied more extensively. Fungi, for example, can degrade fluoranthene through dioxygenation and ring cleavage, leading to various metabolites. mdpi.com The specific pathways for the microbial degradation of this compound itself are less well-documented but are an area of ongoing research.

Bioremediation Strategies

Bioremediation offers a promising and environmentally friendly approach to cleaning up soils contaminated with PAHs and their nitrated derivatives. mdpi.compjoes.com This typically involves the use of microorganisms to break down contaminants into less harmful substances. frtr.gov

Microbial Biodegradation Using Specific Consortia

The use of microbial consortia, which are mixtures of different microbial species, is often more effective for bioremediation than using single strains. nih.govmdpi.comfrontiersin.org This is because different species can work synergistically to degrade complex pollutants and their intermediates. mdpi.com For instance, one species might initiate the breakdown of a compound, while another metabolizes the resulting byproducts. nih.gov While specific consortia for the degradation of this compound are not extensively detailed in the provided search results, the principles of using microbial consortia for PAH degradation are well-established. mdpi.comaloki.hu These consortia can be isolated from contaminated sites and optimized for their degradative capabilities. nih.gov

Enhanced Bioremediation Techniques, e.g., Nutrient Amendment and Immobilization

Several techniques can be employed to enhance the effectiveness of bioremediation for PAH-contaminated soils. frtr.govmdpi.com These strategies aim to improve the conditions for microbial growth and activity, as well as the bioavailability of the contaminants. mdpi.comnih.gov

Nutrient Amendment: The addition of nutrients, such as nitrogen and phosphorus sources, can stimulate the growth and metabolic activity of indigenous or introduced microorganisms, thereby accelerating the degradation of pollutants. mdpi.comfrtr.govscirp.org Organic co-substrates, like compost, can also be added to enhance microbial activity. mdpi.com

Immobilization: Immobilizing microbial consortia on materials like biochar can improve their survival and effectiveness in the soil environment. mdpi.com This technique can lead to higher degradation efficiencies for both low- and high-molecular-weight PAHs. mdpi.com

Other Enhancements: The addition of surfactants can increase the solubility and bioavailability of hydrophobic compounds like PAHs, making them more accessible to microorganisms. mdpi.com Combining different strategies, such as immobilization with the addition of both nutrients and surfactants, can lead to the highest degradation efficiencies. mdpi.com Electrokinetic remediation, which uses an electrical current to mobilize pollutants, can also be combined with bioremediation to enhance the degradation of contaminants in soil. theseus.fi

Regulatory and Risk Assessment Implications

Identification as a Priority Pollutant

This compound is recognized as a significant environmental pollutant due to its mutagenic and carcinogenic properties. nih.govresearchgate.net While not explicitly listed on the U.S. Environmental Protection Agency's (EPA) current Priority Pollutant List, its parent compound, fluoranthene, is included. epa.gov Nitrated PAHs, including this compound, are considered priority contaminants in many contexts due to their potential risks to human health and the environment. mdpi.comresearchgate.net The ubiquitous presence of this compound in the atmosphere, primarily from secondary formation, underscores its importance in air quality assessments. nih.govd-nb.info Its detection in various urban and remote locations highlights the need for continued monitoring and risk assessment. researchgate.netcas.cnaaqr.org European regulatory bodies also maintain lists of substances of concern that undergo assessment for potential regulatory action, which could include compounds like this compound based on new information and assessments. europa.eu

Underestimation of Risks and Remediation Endpoints in Contaminated Sites

The assessment of risks posed by contamination at various sites and the subsequent determination of remediation goals frequently underestimate the true environmental and health threats. This underestimation is often linked to a narrow focus on a limited list of parent compounds, such as the 16 U.S. EPA priority polycyclic aromatic hydrocarbons (PAHs), while overlooking their more polar and often more toxic derivatives, including this compound. sci-hub.seepa.gov

A significant issue is that the genotoxic, mutagenic, and carcinogenic effects of polar PAHs, a group that includes nitrated PAHs (NPAHs) like this compound, are thought to exceed those of their parent compounds. sci-hub.senewcastle.edu.au Despite their high toxicity and greater mobility in the environment, these polar derivatives receive little attention in the risk assessment of contaminated sites. sci-hub.senewcastle.edu.au This oversight can lead to a significant underestimation of the potential risks and the establishment of inadequate remediation endpoints. sci-hub.senewcastle.edu.au Some NPAHs have been classified as probable human carcinogens by the International Agency for Research on Cancer (IARC), further highlighting the danger of their exclusion from risk evaluations. sci-hub.senewcastle.edu.au

The challenge is compounded by the fact that bioremediation processes, intended to clean up sites contaminated with parent PAHs, can inadvertently lead to the formation of these more polar and toxic transformation products. nih.gov Studies have shown that during bioremediation, the incomplete degradation of PAHs can result in the accumulation of oxygenated and nitrated PAHs. newcastle.edu.aunih.gov Worryingly, these transformation products are not routinely monitored, meaning that a site may be considered "clean" based on the levels of parent PAHs, while still harboring significant concentrations of their more hazardous derivatives. newcastle.edu.au In some cases, concentrations of individual oxygenated PAHs have been found to be higher than their corresponding parent PAHs at sites undergoing bioremediation. newcastle.edu.au

Modeling the atmospheric fate and distribution of this compound also presents challenges, with different models and scenarios yielding varied results. For instance, global atmospheric models can either overestimate or underestimate the concentrations of this compound depending on the assumptions made about its formation and degradation pathways. nih.govacs.org One study demonstrated that a default model scenario slightly overestimated this compound concentrations, while other scenarios that factored in NO₂-dependent formation and different photodegradation rates led to significant underestimations. acs.org This variability underscores the complexity of accurately predicting environmental concentrations and, consequently, the associated risks.

Research into the cancer risks associated with airborne particulates has also indicated a potential for underestimation. A study in two central European cities found that this compound was one of the main contributors to the Estimated Cancer Risk (ECR) from PAHs and their derivatives in winter. nih.gov The study also warned that cancer risks might be significantly underestimated if the gaseous phase of these pollutants is not included in the analysis, as is often the case. nih.gov

The establishment of remediation endpoints is directly tied to the risk assessment process. If the risks associated with this compound and other polar PAHs are not fully characterized, the cleanup goals for a contaminated site will be insufficient to protect human health and the environment. sci-hub.se The focus on parent PAHs means that remediation efforts may cease once the concentrations of these compounds are reduced to acceptable levels, leaving behind a hazardous legacy of their more toxic derivatives. newcastle.edu.aunih.gov

Research Findings on this compound (2-NFLT) Atmospheric Modeling

The following table summarizes the results of different modeling scenarios for atmospheric this compound concentrations, illustrating the potential for both overestimation and underestimation. The Mean Normalized Mean Bias (MNMB) indicates the degree of overestimation (+) or underestimation (-).

Modeling ScenarioGlobal Atmospheric Burden Change (vs. Default)Concentration Prediction (MNMB)NPAH/PAH Ratio Prediction (2-NFLT/FLT, MNMB)
Default ReactivityReference+10%+139%
NO₂-Dependent Formation (α = 0)Decreased by a factor of 11-115%Not specified
NO₂-Dependent/Low Photodegradation (α = 0.005)Decreased by a factor of 3-66%+69%

Source: Adapted from Environmental Science & Technology. acs.org

Contribution to Estimated Cancer Risk (ECR) in Winter

The table below shows the average contribution of selected compounds to the total Estimated Cancer Risk (ECR) from particle-bound pollutants in winter at various European sites.

CompoundAverage Contribution to ECR
Benz(a)anthracene (BAN)27%
9,10-Anthraquinone (9,10-O₂ANT)26%
This compound (2-NFLT)25%
1-Nitropyrene (B107360) (1-NPYR)20%

Source: Adapted from Science of The Total Environment. nih.gov

Research Gaps and Future Directions in 2 Nitrofluoranthene Studies

Elucidation of Specific Unknown Atmospheric Degradation Mechanisms

A primary area of uncertainty in the study of 2-nitrofluoranthene is the precise nature of its atmospheric degradation. Although it is understood that this compound is predominantly formed in the atmosphere through the gas-phase nitration of its parent compound, fluoranthene (B47539), by hydroxyl (OH) or nitrate (B79036) (NO3) radicals, its subsequent fate is less clear. nih.gov The principal removal pathway for particle-bound this compound is believed to be photodegradation initiated by sunlight. nih.govacs.org However, the exact chemical mechanisms of this photodegradation process remain unknown. nih.govacs.org

Current atmospheric models rely on parameterized scaling factors to estimate photodegradation rates relative to the photolysis of nitrogen dioxide (JNO2). nih.gov These factors have been shown to vary depending on the type of particulate matter, such as diesel soot or wood smoke particles, indicating that the aerosol matrix plays a crucial role in the degradation process. nih.gov

Key Research Priorities:

Mechanism Identification: Detailed laboratory and chamber studies are needed to identify the specific intermediate and final products of this compound photodegradation on various atmospheric particles.

Product Characterization: Research has demonstrated that photochemical reactions of this compound can form hydroxynitrofluoranthene (OHNF) isomers, which have been detected in ambient air samples. researchgate.net Further investigation is required to identify other potential degradation products.

Influence of Aerosol Composition: The impact of different aerosol compositions (e.g., organic carbon, black carbon, metals) on degradation rates and pathways must be systematically studied to improve the accuracy of atmospheric models. nih.gov

Comprehensive Toxicological Evaluation of Atmospheric Transformation Products and their Isomers

The potential for atmospheric reactions to transform this compound into other, possibly more toxic, compounds is a significant concern. nih.gov The formation of transformation products like hydroxynitrofluoranthene (OHNF) has been confirmed, but the toxicological profiles of these derivatives are largely uncharacterized. researchgate.net Related nitrated and oxygenated polycyclic aromatic hydrocarbons (PAHs) are suspected of causing adverse health effects, including respiratory and cardiovascular symptoms, underscoring the need to evaluate the specific risks posed by this compound's daughter products. researchgate.net

The broader scientific community recognizes that assessing the health impacts of PAHs requires considering their atmospheric oxidation products, which can potentially exhibit different bioavailability and toxicity compared to the parent compound. nih.gov A critical research gap is the lack of toxicity data for the specific suite of compounds generated from the atmospheric aging of this compound.

Key Research Priorities:

Toxicity Testing of Transformation Products: Once major atmospheric transformation products (like OHNF isomers) are identified, their individual and mixture-based toxicity must be evaluated using a range of in-vitro and in-vivo toxicological assays.

Bioavailability Studies: Research is needed to determine the bioavailability of this compound and its derivatives from inhaled particulate matter, as the particle matrix can influence the release of these compounds in the respiratory system. nih.gov

Isomer-Specific Toxicity: Given that toxicity can vary significantly between isomers, the distinct toxicological properties of various OHNF isomers and other potential degradation products must be assessed.

Development of Advanced Analytical Techniques for Low-Level Detection and Speciation in Complex Matrices

Accurate risk assessment for this compound is contingent on the ability to precisely measure its concentration, as well as that of its various isomers and transformation products, in complex environmental samples like air, water, and soil. researchgate.net The analysis of nitrated PAHs is challenging due to their typically low concentrations (often orders of magnitude lower than parent PAHs) and the presence of interfering compounds in the environmental matrix. researchgate.netscielo.br

While methods such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used, there is a continuous need for more sensitive and specific techniques. researchgate.net Recent advancements include the use of atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), which have shown promise in identifying multiple nitro-PAH isomers and their oxygenated derivatives. researchgate.netacs.org

Key Research Priorities:

Lowering Detection Limits: Further methods development is required to achieve the ultra-low detection limits needed to quantify background levels of this compound and its transformation products in diverse environmental media.

Improving Isomer Speciation: Enhancing the capability of analytical techniques to separate and quantify specific isomers of this compound and its degradation products is critical, as their formation pathways and toxicity can differ. scielo.br

Real-Time Monitoring: The development of portable or in-situ analytical systems for the rapid or continuous monitoring of atmospheric nitro-PAHs would represent a significant leap forward from current methods that rely on time-consuming sample collection and laboratory analysis. researchgate.net

Integrated Approaches for Exposure Assessment and Health Risk Characterization in Diverse Populations

To fully understand the public health implications of this compound, a shift towards more holistic and integrated risk assessment frameworks is necessary. panafrican-med-journal.comnih.gov Such approaches combine environmental monitoring data, sophisticated modeling of atmospheric transport and fate, and human biomonitoring to create a complete picture of exposure from source to dose. nih.gov This allows for a more nuanced characterization of risk that accounts for variability across different populations and geographical locations. panafrican-med-journal.com

Key Research Priorities:

Comprehensive Exposure Modeling: Develop and apply integrated models that track this compound from its atmospheric formation and transport to its presence in various microenvironments, estimating human exposure through multiple pathways (e.g., inhalation, dietary). nih.govnih.gov

Human Biomonitoring: Identify and validate specific biomarkers of this compound exposure in human samples (e.g., urine, blood) to provide a direct measure of internal dose and improve the accuracy of exposure assessments. panafrican-med-journal.com

Vulnerable Population Studies: Conduct targeted exposure and risk assessments for potentially high-risk groups, such as children, the elderly, and individuals with pre-existing health conditions, or those in specific occupational settings. flashtox.com

Development of Novel and Sustainable Remediation Technologies for Contaminated Environments

The persistence of PAHs and their derivatives like this compound in soil and sediment necessitates the development of effective and environmentally sustainable remediation technologies. repec.org While various physical, chemical, and biological methods exist for general PAH contamination, research is needed to create and optimize technologies specifically for nitro-PAHs. repec.orgmdpi.com

Novel approaches offer the potential for more efficient, cost-effective, and greener solutions. journalcjast.com One promising area of research is the use of microwave (MW) irradiation, which has been shown to effectively remove PAHs and nitro-PAHs from contaminated soils through mechanisms like thermal desorption and molecular bond breaking. researchgate.net Other innovative strategies could include the application of nanotechnology, advanced oxidation processes, and enhanced bioremediation using specialized microbial consortia. journalcjast.comenvironmentjournal.ca

Key Research Priorities:

Technology Optimization: Test and optimize existing and novel remediation techniques, such as microwave heating, advanced oxidation, and the use of nanomaterials (e.g., zero-valent iron), specifically for their efficacy in degrading this compound in soil and water. researchgate.netenvironmentjournal.ca

Sustainable Bioremediation: Isolate and cultivate microorganisms capable of degrading this compound and develop bioremediation strategies that are effective and sustainable for in-situ application. repec.org

Byproduct Analysis: Ensure that any proposed remediation technology does not lead to the formation of more toxic or persistent byproducts, requiring a thorough analysis of the treated matrix.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting 2-Nitrofluoranthene in environmental samples, and how are they validated?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with chemiluminescence detection is widely used due to its sensitivity for nitro-PAHs like this compound, particularly in airborne particulates . Gas chromatography-mass spectrometry (GC-MS) is also employed, though it requires derivatization to improve volatility. Validation includes establishing limits of detection (LODs < 0.1 ng/m³), recovery rates (85–110%), and cross-calibration with certified reference materials (e.g., NIST SRM 1649a) . Sample preparation involves Soxhlet extraction with dichloromethane, followed by silica gel cleanup to remove interfering compounds .

Q. What environmental matrices are most critical for studying this compound, and why?

  • Methodological Answer : PM2.5 (fine particulate matter) and diesel exhaust particulates are primary matrices due to this compound’s formation via combustion and photochemical reactions . Sampling protocols should account for seasonal variability (e.g., winter inversions) and urban vs. remote sites. For instance, studies in Noto Peninsula, Japan, revealed higher winter concentrations (0.32–0.45 pg/m³) linked to long-range transport . Passive air samplers with polyurethane foam (PUF) are recommended for long-term monitoring .

Q. How does this compound form in atmospheric conditions?

  • Methodological Answer : Photochemical nitration of parent fluoranthene via OH-radical-initiated reactions in the troposphere is the dominant pathway . Controlled chamber studies simulating urban atmospheres (NOx-rich conditions, UV irradiation) are used to quantify reaction rates. Key variables include NO₂ concentration, solar intensity, and competing pathways (e.g., ozonolysis). Isotopic labeling (e.g., ¹⁵NO₂) can track nitro-group incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported formation pathways of this compound across different atmospheric models?

  • Methodological Answer : Discrepancies arise from varying assumptions about NOx levels and aerosol surface reactivity. To address this, integrate field measurements (e.g., PM2.5 speciation data) with computational chemistry models (e.g., density functional theory for reaction energetics). For example, Ciccioli et al. (1996) reconciled lab and field data by incorporating heterogeneous reactions on soot surfaces . Multi-year datasets from background sites (e.g., Noto Peninsula) help validate model predictions .

Q. What methodological considerations are critical when optimizing extraction protocols for this compound in PM2.5 samples?

  • Methodological Answer : Extraction efficiency depends on solvent polarity (e.g., dichloromethane vs. acetone-hexane mixtures) and particle size fractionation. Accelerated solvent extraction (ASE) at 100°C and 1,500 psi improves recovery by 15–20% compared to Soxhlet . Matrix effects from co-extracted humic-like substances (HULIS) require mitigation via silica gel chromatography or molecularly imprinted polymers (MIPs). Include surrogate standards (e.g., ¹³C-labeled this compound) to correct for losses .

Q. How can inter-laboratory variability in quantifying this compound be minimized?

  • Methodological Answer : Participate in intercomparison programs (e.g., NIST’s PM2.5 speciation trials), where assigned values for this compound in SRM 1649a show a consensus mean of 281 ng/g ± 44 ng/g . Standardize calibration curves using isotopically labeled internal standards and enforce QA/QC protocols (e.g., blanks, duplicates, and control charts). Reporting uncertainties as 95% confidence intervals enhances comparability .

Q. What strategies are effective for integrating this compound concentration data with toxicological risk models?

  • Methodological Answer : Use mutagenic equivalence factors (e.g., this compound’s relative potency factor of 0.1 compared to benzo[a]pyrene) to estimate carcinogenic risks . Combine PM2.5 chemical speciation data with in vitro assays (e.g., Salmonella typhimurium TA98 strain for mutagenicity). Spatial-temporal regression models can link emission sources (e.g., diesel traffic) to health outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.